molecular formula C5H8O3 B13965947 4-Oxobutyl formate CAS No. 24350-41-2

4-Oxobutyl formate

Cat. No.: B13965947
CAS No.: 24350-41-2
M. Wt: 116.11 g/mol
InChI Key: UKPITNRCHYHHFN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxobutyl formate can be synthesized through the esterification of 4-hydroxybutanal with formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of solid acid catalysts can also be explored to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Oxobutyl formate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-oxobutanoic acid.

    Reduction: Reduction reactions can convert it to 4-hydroxybutyl formate.

    Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 4-Oxobutanoic acid.

    Reduction: 4-Hydroxybutyl formate.

    Substitution: Various substituted butyl formates depending on the nucleophile used.

Scientific Research Applications

4-Oxobutyl formate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a prodrug for targeted drug delivery.

    Industry: It is used in the synthesis of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 4-oxobutyl formate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to release formic acid and 4-hydroxybutanal, which can then participate in metabolic pathways. The formate group can act as a formylating agent, modifying proteins and nucleic acids, thereby influencing cellular functions.

Comparison with Similar Compounds

    Butyl formate: A formate ester with a similar structure but lacks the oxo group.

    Isobutyl formate: Another formate ester with a branched butyl group.

    4-Oxobutyl acetate: Similar structure but with an acetate group instead of a formate group.

Properties

CAS No.

24350-41-2

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

4-oxobutyl formate

InChI

InChI=1S/C5H8O3/c6-3-1-2-4-8-5-7/h3,5H,1-2,4H2

InChI Key

UKPITNRCHYHHFN-UHFFFAOYSA-N

Canonical SMILES

C(CC=O)COC=O

Origin of Product

United States

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